molecular formula C10H14N2O3 B8382408 4-(3-Nitro-phenoxy)-butylamine

4-(3-Nitro-phenoxy)-butylamine

Cat. No.: B8382408
M. Wt: 210.23 g/mol
InChI Key: KTNSYQGMIBXUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Nitro-phenoxy)-butylamine is an organic compound featuring a butylamine backbone substituted with a 3-nitrophenoxy group. The nitro (-NO₂) group on the phenoxy ring imparts significant electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. Applications may include use as an intermediate in pharmaceuticals, agrochemicals, or materials science, though further research is required to confirm these roles .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

4-(3-nitrophenoxy)butan-1-amine

InChI

InChI=1S/C10H14N2O3/c11-6-1-2-7-15-10-5-3-4-9(8-10)12(13)14/h3-5,8H,1-2,6-7,11H2

InChI Key

KTNSYQGMIBXUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCN)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-(3-Nitro-phenoxy)-butylamine with two structurally related butylamine derivatives:

Compound Name Substituent Key Functional Groups Electronic Effects
This compound 3-Nitro-phenoxy Nitro (-NO₂), ether (-O-) Strong electron-withdrawing
4-[4-(3-Pyridyl)imidazol-1-yl]butylamine () Pyridylimidazole Pyridine, imidazole Aromatic, basic nitrogen moieties
4-(Dimethylamino)butylamine () Dimethylamino (-N(CH₃)₂) Tertiary amine Electron-donating

Key Observations :

  • In contrast, the dimethylamino group in 4-(Dimethylamino)butylamine increases electron density, improving solubility in aqueous media .
  • Aromatic vs. Aliphatic Substituents: The pyridylimidazole substituent () introduces aromaticity and hydrogen-bonding capability, which may enhance interactions with biological targets. The nitro-phenoxy group lacks such direct bioactivity but could serve as a leaving group in synthetic reactions .

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